Product packaging for N,N-dimethylpiperidine-4-carboxamide(Cat. No.:CAS No. 1903-68-0)

N,N-dimethylpiperidine-4-carboxamide

Cat. No.: B158126
CAS No.: 1903-68-0
M. Wt: 156.23 g/mol
InChI Key: XGABIOSYJHFORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of Piperidine-4-carboxamide Derivatives in Chemical and Biological Sciences

The piperidine (B6355638) scaffold is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, making it a privileged structure in drug discovery. ontosight.ai The piperidine-4-carboxamide core, in particular, has garnered significant attention from researchers due to the diverse pharmacological activities exhibited by its derivatives. These compounds are being explored for a multitude of therapeutic applications, highlighting their importance in chemical and biological sciences.

Research has shown that derivatives of piperidine-4-carboxamide possess a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. ontosight.ai For instance, certain piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a key target for the treatment of pain. nih.gov Furthermore, studies have indicated that some of these derivatives act as dopamine (B1211576) reuptake inhibitors, suggesting their potential in the treatment of neurological and psychiatric disorders. researchgate.net The versatility of the piperidine-4-carboxamide scaffold allows for chemical modifications that can fine-tune the compound's properties to achieve desired biological effects. This has led to the investigation of these derivatives as potential antibacterial and antiviral agents. researchgate.net The ability to readily synthesize a variety of analogues from the core structure makes it an attractive starting point for developing new therapeutic agents.

Historical Perspective of N,N-Dimethylpiperidine-4-carboxamide Studies and its Analogues

The history of piperidine-containing compounds dates back to the early days of organic chemistry. The parent compound, piperidine, was first isolated in 1850 from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This discovery paved the way for extensive research into the chemistry and biological activity of piperidine and its derivatives.

While specific historical studies focusing solely on this compound are not extensively documented in early literature, the broader class of piperidine carboxamides has been a subject of interest for decades. The development of synthetic methodologies to create substituted piperidines has been a continuous effort in organic chemistry. mdpi.com Early research into piperidine analogues was often driven by the desire to create compounds with similar or improved properties to naturally occurring alkaloids, many of which contain the piperidine motif. The synthesis of various amide derivatives of piperidine-4-carboxamide has been a strategy to explore new chemical space and identify compounds with novel biological activities. researchgate.net The N,N-dimethyl substitution on the carboxamide group is a common chemical modification used to alter a compound's physical and biological properties, such as solubility and receptor binding affinity.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for piperidine-4-carboxamide derivatives is vibrant and multifaceted. A significant trend is the continued exploration of these compounds as modulators of central nervous system targets. Their potential as dopamine reuptake inhibitors, analgesics, and for other neurological applications remains an active area of investigation. researchgate.net

Furthermore, the piperidine-4-carboxamide scaffold is being utilized in the development of agents for a variety of other diseases. For example, some derivatives have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. researchgate.net The adaptability of the core structure allows for the synthesis of large libraries of related compounds, which can then be screened for a wide range of biological activities.

While this compound itself is often used as a building block or starting material in the synthesis of more complex molecules, its analogues are at the forefront of various research endeavors. The general approach involves modifying the piperidine nitrogen and the aromatic or aliphatic groups attached to the carboxamide nitrogen to optimize activity against specific biological targets. The following table provides examples of research on different piperidine carboxamide derivatives and their targeted biological activities.

Derivative TypeBiological Target/ActivityResearch Focus
Benzoxazinone amidesTRPV1 antagonistsPain treatment nih.gov
Sulfonamide and amide derivativesDopamine reuptake inhibitors, analgesics, antibacterialNeurological disorders, pain relief, infectious diseases researchgate.net
Piperine-carboximidamide hybridsEGFR, BRAF, and CDK2 inhibitorsAnticancer agents nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B158126 N,N-dimethylpiperidine-4-carboxamide CAS No. 1903-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGABIOSYJHFORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328548
Record name N,N-dimethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-68-0
Record name N,N-dimethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1903-68-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N,n Dimethylpiperidine 4 Carboxamide and Its Analogues

Conventional Synthetic Routes for N,N-Dimethylpiperidine-4-carboxamide

Conventional methods for the synthesis of this compound primarily involve the formation of the amide bond from a pre-existing piperidine-4-carboxylic acid scaffold. These routes are characterized by their reliability and the wide availability of starting materials.

Amide Formation Reactions

The most direct and common method for the synthesis of this compound is the coupling of piperidine-4-carboxylic acid with dimethylamine (B145610). This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

A widely used approach involves the use of coupling reagents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by dimethylamine to form the desired amide. The use of EDC is advantageous as the urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.netchemistrysteps.com

A representative procedure for this amide coupling is as follows: To a solution of piperidine-4-carboxylic acid in a suitable solvent like acetonitrile, EDC, HOBt, and a base are added. Subsequently, dimethylamine (or its hydrochloride salt) is introduced, and the reaction mixture is stirred at room temperature until completion. nih.gov

Reagent/CatalystRoleTypical Conditions
Piperidine-4-carboxylic acidStarting material1 equivalent
Dimethylamine (or salt)Amine source1-1.2 equivalents
EDCCoupling agent1-1.2 equivalents
HOBtAdditive (reduces side reactions)Catalytic to 1 equivalent
DIPEA or TriethylamineBase1-5 equivalents
Acetonitrile or DCMSolventAnhydrous
Room TemperatureReaction Temperature-
12-24 hoursReaction Time-

Another method involves the conversion of the carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting piperidine-4-carbonyl chloride is then reacted with dimethylamine to yield the final product. This method is highly effective but requires careful handling of the moisture-sensitive and corrosive acyl chloride intermediate.

Ring-Closing and Cyclization Strategies for the Piperidine (B6355638) Scaffold

The synthesis of the piperidine ring itself is a crucial aspect of obtaining the precursor, piperidine-4-carboxylic acid. One of the most common industrial methods for preparing piperidine-4-carboxylic acid is the catalytic hydrogenation of 4-pyridinecarboxylic acid (isonicotinic acid). This reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The aromatic pyridine (B92270) ring is reduced to the saturated piperidine ring under these conditions.

Another classical approach to constructing the piperidine ring is the Dieckmann condensation. This intramolecular Claisen condensation of a suitably substituted diester can be used to form the β-ketoester intermediate of a piperidine ring, which can then be further manipulated to introduce the desired functionality at the 4-position. While versatile, this method often requires multiple steps to prepare the necessary acyclic precursor.

Derivatization and Functionalization Approaches of the Piperidine Ring

The synthesis of analogues of this compound often involves the derivatization of the piperidine ring. The nitrogen atom of the piperidine ring is a common site for functionalization. For instance, N-substituted derivatives can be prepared by reacting piperidine-4-carboxamide with various electrophiles, such as alkyl halides or acyl chlorides, prior to the dimethylamination of the carboxylic acid.

Furthermore, the piperidine ring can be functionalized at other positions. For example, the synthesis of sulfonamide derivatives of piperidine-4-carboxamide has been reported, which involves the reaction of piperidine-4-carboxamide with sulfonyl chlorides. researchgate.net These derivatization strategies allow for the exploration of the structure-activity relationships of this class of compounds.

Advanced Synthetic Approaches to this compound Derivatives

In recent years, more advanced synthetic methodologies have been developed to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. These approaches are also being applied to the synthesis of piperidine derivatives.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed amidation of piperidine-4-carboxylic acid is not a standard method, palladium-catalyzed reactions are instrumental in the synthesis of complex piperidine precursors and analogues. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce aryl or other substituents onto the piperidine ring of a suitable precursor before the final amide formation step.

Palladium-catalyzed cycloaddition reactions have also been employed to construct the piperidine ring itself. For instance, a [4+2] cycloaddition of amido-tethered allylic carbonates with oxazolones has been shown to produce piperidine derivatives. rsc.orgresearchgate.net Such methods offer novel and efficient routes to highly functionalized piperidine scaffolds.

Catalyst SystemReaction TypeApplication in Piperidine SynthesisReference
Palladium/GF-PhosAsymmetric carbenylative aminationAccess to chiral piperidines rsc.org
Palladium(II) complexes[4+2] CycloadditionSynthesis of piperidine-2,6-dione derivatives rsc.orgnih.gov
Titanium(IV) fluorideDirect amidationCatalytic amidation of carboxylic acids researchgate.net
Iron(III) oxide (Fe₃O₄)N-methyl amidationCooperative catalysis for amidation nih.gov

Biocatalytic Synthesis and Enzymatic Transformations of N,N-Dialkyl-piperidine-4-carboxylic Acids

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, particularly lipases, have been investigated for their ability to catalyze amide bond formation. Lipase-catalyzed amidation can proceed via the aminolysis of an ester precursor of piperidine-4-carboxylic acid with dimethylamine. This approach can offer high chemoselectivity and is performed under environmentally benign conditions.

While specific examples of the biocatalytic synthesis of this compound are not extensively reported, the general principle of using lipases for the synthesis of amides is well-established. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high yields and selectivity. This area represents a promising avenue for the future development of greener synthetic routes to this important compound and its analogues.

Oxygenase-Catalyzed Desymmetrization of Achiral Precursors

The desymmetrization of achiral or meso-compounds is a powerful strategy for creating chiral molecules. In the context of piperidine derivatives, biocatalysis using oxygenase enzymes has emerged as a highly effective method. Specifically, the enzyme γ-butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate (2OG) dependent oxygenase, has been shown to catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates. nih.govresearchgate.netnih.gov

Research has demonstrated that human BBOX can accept N,N-dimethyl-piperidine-4-carboxylic acid, an achiral cyclic analogue of its natural substrate, and convert it into a hydroxylated product with two newly formed stereocenters. nih.govnih.gov This enzymatic C-H activation process transforms the symmetrical starting material into a single, stereochemically defined alcohol product, (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid. researchgate.netnih.gov The reaction proceeds by introducing a hydroxyl group at the C-3 position of the piperidine ring. nih.gov

The active site of the BBOX enzyme precisely orients the piperidine ring, which binds in a chair conformation with its carboxylate group in the equatorial position, facilitating the highly selective oxidation. nih.gov This biocatalytic approach highlights the potential of oxygenases for the efficient synthesis of chiral piperidine building blocks from simple, achiral precursors. researchgate.netnih.gov

Table 1: Oxygenase-Catalyzed Desymmetrization of an Achiral Piperidine Precursor

Parameter Description
Enzyme γ-Butyrobetaine hydroxylase (BBOX)
Enzyme Type 2-oxoglutarate (2OG) dependent oxygenase
Substrate N,N-dimethyl-piperidine-4-carboxylic acid (achiral)
Reaction Type Oxidative Desymmetrization / C-H activation
Product (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid (chiral)

| Key Outcome | Creation of two stereocenters from an achiral precursor |

Stereoselective Hydroxylation Processes

Stereoselective hydroxylation is a critical transformation for introducing functional groups in a spatially controlled manner, and non-heme iron-dependent oxygenases are particularly adept at this type of reaction. researchgate.net The BBOX-catalyzed conversion of N,N-dimethyl-piperidine-4-carboxylic acid is a prime example of a highly stereoselective hydroxylation process. nih.govnih.gov

The enzyme catalyzes the hydroxylation of the C-3 position of the piperidine ring, analogous to the C-3 hydroxylation it performs on its native substrate, γ-butyrobetaine (GBB), during carnitine biosynthesis. researchgate.netnih.gov The process is not only regioselective but also highly stereoselective. Analysis of the product via NMR spectroscopy confirmed the formation of a single alcohol product with a specific stereochemistry: (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid. nih.govnih.gov This outcome demonstrates that the C-3 hydroxyl group and the C-4 carboxyl group are in a trans configuration, with the hydrogen atoms at C-3 and C-4 both being in axial positions. nih.gov

This high degree of stereocontrol is dictated by the enzyme's chiral active site, which binds the substrate in a specific conformation and directs the oxidative attack to one specific prochiral C-H bond. nih.gov Such enzymatic processes offer a significant advantage over traditional chemical methods, which often struggle to achieve similar levels of selectivity without the use of complex chiral auxiliaries or catalysts. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of great interest due to their prevalence in pharmaceuticals. thieme-connect.com Various asymmetric strategies have been developed to construct the chiral piperidine scaffold, which can then be elaborated to form derivatives like this compound. nih.gov

One powerful approach involves the use of chiral starting materials, such as α-amino acids, to construct the piperidine ring. This method establishes a route to chiral 2-substituted piperidine-4-carboxylic acids, where the stereochemistry is derived from the initial amino acid. researchgate.net Another modular strategy is the gold-catalyzed cyclization of N-homopropargyl amides. This method allows for the creation of substituted piperidin-4-ols with excellent diastereoselectivity, which can serve as versatile intermediates. nih.gov Enantiopure starting materials for this synthesis can be readily prepared from chiral sulfinyl imines, ensuring the final piperidine product is also enantiomerically enriched. nih.gov

Other modern techniques for accessing chiral piperidines include:

Asymmetric Cyclization: Metal-catalyzed intramolecular cyclizations are widely used. For instance, iridium-catalyzed hydrogen transfer reactions can form C-N bonds to close the ring, yielding highly enantioselective C4-substituted piperidines. nih.gov

Desymmetrization: In addition to enzymatic methods, chiral base-mediated desymmetrization of piperidine diesters can produce highly functionalized chiral azaspirocycles. researchgate.net

Radical-Mediated C-H Functionalization: Chiral copper catalysts can be used for the enantioselective cyanidation of acyclic amines, which then undergo cyclization to form chiral piperidines. nih.gov

These strategies provide robust pathways to chiral piperidine cores that can be subsequently converted to the target this compound through standard functional group manipulations, such as oxidation of an alcohol to a carboxylic acid followed by amidation.

Microwave-Assisted and High-Temperature Reactions in Piperidine Carboxamide Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. whiterose.ac.ukresearchgate.net This technology relies on the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating. whiterose.ac.uknih.gov

In the synthesis of piperidine scaffolds, microwave irradiation is particularly effective for the hydrogenation of pyridine precursors. The reduction of substituted pyridines to the corresponding piperidines, a key step in forming the core of this compound, can be dramatically expedited. rsc.org For example, reactions that require 24-48 hours under standard conditions can be completed in as little as 40 minutes using microwave heating, without compromising the stereoselectivity of the reduction. nih.govrsc.org Catalysts such as PtO₂ are often employed in these hydrogenations. nih.gov

The advantages of microwave assistance extend beyond just speed. The rapid heating can minimize the formation of side products that may occur during prolonged heating with conventional methods. whiterose.ac.uk This leads to cleaner reaction profiles and simpler purification. researchgate.net The ability to safely and reproducibly reach elevated temperatures makes microwave synthesis a powerful technique for constructing the piperidine ring system efficiently. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrogenation of Pyridine Derivatives

Feature Conventional Heating Microwave-Assisted Heating
Reaction Time Hours to Days (e.g., 24-48 h) Minutes (e.g., < 40 min) rsc.org
Heating Method External heat source, slow transfer via convection Direct energy transfer to polar molecules whiterose.ac.uk
Temperature Control Bulk temperature control Instantaneous high temperature of molecules nih.gov
Efficiency Slower, potential for more side products Faster, often higher yields and purity researchgate.net

| Typical Conditions | Room temperature or oil bath heating | Sealed vessel, elevated pressure and temperature nih.gov |

Theoretical and Computational Investigations of N,n Dimethylpiperidine 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis of N,N-Dimethylpiperidine-4-carboxamide

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. These methods allow for a detailed analysis of molecular orbitals, bonding interactions, and electrostatic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is employed to determine optimized molecular geometry and vibrational frequencies. researchgate.net For molecules similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are utilized to predict heats of formation and to evaluate thermal stability through the calculation of bond dissociation energies. researchgate.net The application of DFT can also elucidate the effects of different solvents on the electronic properties of the molecule. researchgate.net These calculations are crucial for understanding the molecule's stability and reactivity. mdpi.com

HOMO-LUMO Analysis and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For related piperidine (B6355638) carboxamide structures, HOMO-LUMO calculations have been used to predict their susceptibility to nucleophilic attack. figshare.com The analysis of these frontier molecular orbitals helps in understanding the charge transfer that occurs within the molecule. researchgate.net The distribution of HOMO and LUMO orbitals indicates the electron-donating and electron-accepting capabilities of different parts of the molecule, respectively. materialsciencejournal.org

ParameterSignificance
HOMO EnergyRelated to the ionization potential and the ability to donate an electron.
LUMO EnergyRelated to the electron affinity and the ability to accept an electron.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. mdpi.com
Interaction TypeDescriptionSignificance
σ → σDelocalization from a sigma bonding orbital to a sigma anti-bonding orbital.Contributes to bond stability.
n → σDelocalization from a non-bonding (lone pair) orbital to a sigma anti-bonding orbital.Indicates hyperconjugative effects and can influence conformation.
n → π*Delocalization from a non-bonding orbital to a pi anti-bonding orbital.Important in systems with multiple bonds, affecting electronic properties.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization method used to understand the charge distribution and reactive sites of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org These maps are valuable for predicting how a molecule will interact with other molecules, particularly in biological recognition and noncovalent interactions. chemrxiv.orgchemrxiv.org For this compound, the MESP map would be expected to show a negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a likely site for electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the piperidine ring and the methyl groups. researchgate.net

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and the energy associated with different shapes.

Conformational Analysis and Energy Landscapes

The piperidine ring in this compound is not planar and can adopt several conformations, with the chair conformation generally being the most stable. nih.gov Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies to construct an energy landscape. For substituted piperidines, the substituents can exist in either an axial or equatorial position. The relative stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions, which can raise the energy of a conformer. nih.gov In similar N-substituted piperidines, the equatorial conformation is often favored. rsc.org Computational methods can be used to calculate the energy barriers between different conformers, such as the chair and twist-boat forms, providing insight into the molecule's flexibility and the populations of different conformers at equilibrium. rsc.org

ConformationKey FeaturesRelative Stability
ChairMost stable conformation for piperidine rings, minimizing angle and torsional strain.Generally the lowest energy conformer. nih.gov
Twist-BoatA more flexible, higher-energy conformation. nih.govHigher in energy than the chair form, often a transition state between chair forms.
BoatA higher-energy conformation with significant steric strain.Generally unstable and not significantly populated.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader class of piperidine-4-carboxamide derivatives has been the subject of significant computational investigation. These studies provide insights into the potential biological targets for which this compound might show affinity.

For instance, various derivatives of piperidine carboxamide have been evaluated as potential inhibitors for several important biological targets. Docking studies have been performed on this class of compounds against targets such as anaplastic lymphoma kinase (ALK), which is implicated in some cancers. researchgate.net Furthermore, research into 4-benzylpiperidine (B145979) carboxamides has explored their effects on monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). koreascience.krnih.gov These studies suggest that the piperidine carboxamide scaffold can be a crucial component for interaction with these neurotransmitter reuptake proteins. koreascience.krnih.gov Molecular modeling of N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring has also predicted possible binding modes within the active site of the dopamine D2 receptor. tandfonline.com

Given that this compound shares the core piperidine-4-carboxamide structure, it is plausible that it could interact with similar biological targets, such as dopamine transporters or other G-protein coupled receptors. However, without direct docking studies on this specific molecule, its precise binding interactions and affinity for these targets remain speculative. Such studies would be necessary to elucidate its specific biological activity and therapeutic potential.

Prediction of Molecular Descriptors for this compound and its Analogues

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and cheminformatics to predict the physicochemical properties and biological activity of compounds. These descriptors are crucial for assessing a compound's potential as a drug candidate, often evaluated against frameworks like Lipinski's Rule of Five.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the calculated TPSA is 32.3 Ų . This value suggests the potential for good cell membrane permeability.

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a classical measure of a molecule's lipophilicity (its ability to dissolve in fats, oils, and lipids). High lipophilicity can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted LogP value (XLogP3) for this compound is -0.8 . This negative value indicates that the compound is more hydrophilic (water-soluble) than lipophilic.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This compound has 1 rotatable bond, suggesting a relatively rigid structure.

Hydrogen bonds are critical for molecular recognition and binding to biological targets. The analysis of this compound identifies:

Hydrogen Bond Donors: 1 (the hydrogen on the piperidine nitrogen)

Hydrogen Bond Acceptors: 2 (the oxygen of the carbonyl group and the nitrogen of the piperidine ring)

These descriptors are summarized in the table below, along with values for some of its structural analogues to provide a comparative perspective.

Table 1: Predicted Molecular Descriptors for this compound and Analogues

Compound Name TPSA (Ų) XLogP3 Rotatable Bonds H-Bond Donors H-Bond Acceptors
This compound 32.3 -0.8 1 1 2
N-methylpiperidine-4-carboxamide nih.gov 41.1 -1.0 1 2 2
N,N-diethyl-1-methylpiperidine-4-carboxamide achemblock.com 20.3 - 3 0 2
4-Amino-N,N-dimethylpiperidine-1-carboxamide achemblock.com 41.5 - 1 1 3

Research Applications of N,n Dimethylpiperidine 4 Carboxamide in Chemical and Biological Systems

N,N-Dimethylpiperidine-4-carboxamide as a Building Block and Intermediate in Organic Synthesis

The robust structure of this compound makes it a valuable starting material and intermediate for the synthesis of more complex molecules. Its piperidine (B6355638) core can be modified at the nitrogen atom or the carboxamide group, allowing for the creation of a wide array of derivatives.

The piperidine-4-carboxamide framework has been identified as a novel scaffold for designing enzyme inhibitors. In a notable study, this moiety was discovered through a pharmacophore-assisted virtual screening to be a core structure for inhibitors of secretory glutaminyl cyclase (sQC). nih.gov sQC is an enzyme implicated in the formation of pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, which are associated with Alzheimer's disease. The unique binding mode of a piperidine-4-carboxamide derivative in the active site of sQC makes it an attractive candidate for developing more potent inhibitors for potential therapeutic use. nih.gov

This compound serves as a key precursor for generating a variety of derivatives through reactions targeting its functional groups. Researchers have successfully synthesized sulfonamide and other amide derivatives from piperidine-4-carboxamide via amino-de-chlorination and amino-de-alkoxylation reactions. researchgate.net This highlights the utility of the parent molecule in constructing libraries of related compounds for biological screening. researchgate.net Similarly, other studies have focused on creating novel sulfonyl derivatives of piperidine-3-carboxylic acid (a related isomer) through amide coupling, demonstrating the versatility of the piperidine carboxamide structure in synthetic drug design. researchgate.net The incorporation of the piperidine moiety is a common strategy to improve the pharmacological properties of lead compounds, such as brain exposure. mdpi.com

Role of this compound and its Derivatives in Catalysis Research

The interaction of this compound and its analogs with enzymes has been a subject of investigation, particularly in the field of biocatalysis and for understanding enzymatic mechanisms.

The enzyme γ-butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate-dependent oxygenase, has shown potential as a biocatalyst for chemical synthesis due to its promiscuity in substrate selection. researchgate.net Research has demonstrated that human BBOX can accept N,N-dimethyl-piperidine-4-carboxylic acid, a cyclic analog of its natural substrate, and catalyze its hydroxylation at the C-3 position. researchgate.net This ability to perform oxidative desymmetrization on achiral N,N-dialkyl piperidine-4-carboxylates to produce products with multiple stereogenic centers underscores the potential of BBOX in synthetic biocatalysis. researchgate.net

Studies on the BBOX enzyme have provided detailed insights into how piperidine derivatives interact with enzyme active sites. X-ray crystallography of BBOX complexed with an N,N-dimethyl piperidine analog revealed that the molecule adopts a chair conformation within the active site. researchgate.net The quaternary ammonium (B1175870) group of the ligand is situated within an "aromatic cage" formed by several tyrosine and tryptophan residues (Tyr177, Tyr194, Tyr205, and Trp181). researchgate.net The molecule is positioned such that its pro(R) hydrogen atom, which is targeted for hydroxylation, points directly towards the catalytic metal ion. This orientation, which mimics the binding of the natural substrate, is crucial for the catalytic action and provides a clear mechanistic understanding of the enzyme's function. researchgate.net

Investigations into the Biological Activities of this compound Derivatives

Derivatives of this compound have been evaluated for a range of biological activities, demonstrating the therapeutic potential of this chemical scaffold.

Synthesized derivatives have shown promise as analgesics and have been identified as potent dopamine (B1211576) reuptake inhibitors. researchgate.net Furthermore, various amide and sulfonamide derivatives of piperidine-4-carboxamide have exhibited a diverse antimicrobial profile against a series of Gram-positive and Gram-negative bacteria, with many compounds showing activity comparable to or better than the parent compound. researchgate.netresearchgate.net

In the context of neurodegenerative diseases, a derivative of piperidine-4-carboxamide was identified as an inhibitor of secretory glutaminyl cyclase (sQC) with an IC₅₀ value of 34 μM, suggesting a potential avenue for Alzheimer's disease therapy. nih.gov

Additionally, more complex hybrids incorporating a piperidine-carboximidamide structure have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The activity of these compounds highlights the importance of the piperidine moiety in designing multi-targeted anticancer agents. nih.gov

Below is a table summarizing the antiproliferative activity of selected piperine-carboximidamide hybrids.

CompoundTarget Cancer Cell LinesGI₅₀ (nM)
VIa A-549, MCF-7, HCT-116, PTX-135
VIi (R = 3,4-di-OMe)A-549, MCF-7, HCT-116, PTX-139
VIf (R = 2-Cl)A-549, MCF-7, HCT-116, PTX-144
VId (R = 4-OMe)A-549, MCF-7, HCT-116, PTX-154
VIj (R = 2,3-Ph)A-549, MCF-7, HCT-116, PTX-183
Erlotinib (Reference)A-549, MCF-7, HCT-116, PTX-133

Data sourced from a study on piperine-carboximidamide hybrids. nih.gov

Dopamine Reuptake Inhibition Research

Derivatives of piperidine-4-carboxamide have been identified as potent inhibitors of dopamine reuptake. researchgate.net The inhibition of the dopamine transporter (DAT) is a key mechanism for modulating dopamine levels in the synapse, which is a therapeutic strategy for conditions such as depression and attention deficit hyperactivity disorder (ADHD). Research has shown that specific structural modifications to the piperidine-4-carboxamide core can lead to potent and selective DAT inhibitors. nih.gov

In one study, various 4-benzylpiperidine (B145979) carboxamides were synthesized and evaluated for their ability to inhibit the reuptake of dopamine, as well as serotonin (B10506) and norepinephrine (B1679862). nih.gov The length of the carbon linker between the nitrogen of the piperidine ring and the carboxamide group was found to be a critical determinant of activity at the dopamine transporter. nih.gov Specifically, compounds with a two-carbon linker demonstrated significantly higher potency for dopamine reuptake inhibition compared to those with a three-carbon linker. nih.gov Furthermore, the nature of the aromatic substituents on the benzyl (B1604629) group played a crucial role in conferring selectivity towards the dopamine transporter. nih.gov

Linker LengthAromatic SubstituentDopamine Reuptake Inhibition
Two CarbonsDiphenylStrong
Three CarbonsBiphenylWeak

This table illustrates the general structure-activity relationships observed in studies of 4-benzylpiperidine carboxamides and their effect on dopamine reuptake inhibition. nih.gov

Analgesic Activity Studies

The piperidine-4-carboxamide framework has also been investigated for its potential analgesic properties. A study involving the synthesis of various sulfonamide and amide derivatives of piperidine-4-carboxamide demonstrated that these compounds could produce analgesia in mice. researchgate.net The analgesic effects of these derivatives suggest their potential as novel pain-relieving agents. Further research into alkyl piperidine derivatives has also shown promising analgesic activity. pjps.pk The mechanism of action for the observed analgesic effects is an area of ongoing investigation, with potential modulation of central nervous system pathways involved in pain perception. pjps.pkmdpi.com

Antimicrobial Activity Research (e.g., Antibacterial, Antifungal, Antiviral)

The this compound scaffold has been a template for the development of novel antimicrobial agents. Research has demonstrated that derivatives of piperidine-4-carboxamide exhibit activity against a range of microbial pathogens.

Antibacterial Activity: In one study, synthesized derivatives of piperidine-4-carboxamide were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Several of the synthesized compounds showed antimicrobial profiles that were comparable to or even better than the parent compound. researchgate.net Another study focused on piperidin-4-one derivatives, which share a core structural similarity, and found that these compounds also exhibited good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org The development of new classes of antibacterial agents is crucial in the face of growing antibiotic resistance, and piperidine-containing compounds represent a promising avenue of research. nih.gov For instance, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus. nih.gov

Antifungal Activity: Research has also extended to the antifungal potential of piperidine derivatives. Thiosemicarbazone derivatives of piperidin-4-one have shown significant antifungal activity, indicating that modifications to the core piperidine structure can enhance its antimicrobial spectrum. biomedpharmajournal.org Studies on other piperidine derivatives have demonstrated inhibitory activity against various fungal strains, including Candida albicans and Aspergillus flavus. academicjournals.orgnih.gov

Antiviral Activity: The piperidine-4-carboxamide moiety has been incorporated into molecules designed to inhibit viral replication. While not directly an antiviral agent itself, its structural features are valuable in the design of more complex antiviral compounds. nih.govnih.gov

Enzyme Inhibition Studies (e.g., 11β-HSD1 Inhibitors, Cholesterol 24-Hydroxylase (CH24H) Inhibitors)

The rigid structure of the piperidine ring makes it a valuable component in the design of enzyme inhibitors.

11β-HSD1 Inhibitors: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme implicated in metabolic diseases such as type 2 diabetes and obesity. mdpi.comnih.gov Inhibition of this enzyme is a therapeutic target, and various small molecule inhibitors have been developed. nih.govmedchemexpress.com While this compound itself is not a direct inhibitor, the piperidine scaffold is a common feature in many potent 11β-HSD1 inhibitors. rsc.org The design of these inhibitors often involves modifying the substituents on the piperidine ring to optimize potency and selectivity.

Cholesterol 24-Hydroxylase (CH24H) Inhibitors: Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a role in cholesterol homeostasis in the brain. nih.govnih.govdundee.ac.uk Dysregulation of this enzyme has been linked to neurodegenerative diseases like Alzheimer's disease. dundee.ac.uk The development of potent and selective CH24H inhibitors is an active area of research. researchgate.net Structure-based drug design has led to the discovery of 3,4-disubstituted pyridine (B92270) derivatives containing a piperidine moiety as highly potent CH24H inhibitors. nih.gov The piperidine ring in these molecules plays a crucial role in orienting the molecule within the active site of the enzyme for optimal binding and inhibition. dundee.ac.uk

Neurotropic Alphavirus Replication Inhibition Studies

A significant application of the piperidine-4-carboxamide structure is in the development of inhibitors of neurotropic alphaviruses. nih.gov These viruses can cause severe and potentially fatal encephalitis. nih.gov Researchers have discovered a class of thieno[3,2-b]pyrrole-based and indole-based inhibitors that are active against viruses like the western equine encephalitis virus (WEEV). nih.govnih.gov A key feature of these inhibitors is the presence of a piperidine-4-carboxamide moiety. nih.gov Modifications to this part of the molecule have been shown to enhance antiviral activity and improve metabolic stability. nih.gov These findings highlight the importance of the piperidine-4-carboxamide scaffold in the design of novel antiviral therapeutics. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound analogues has been instrumental in optimizing their biological activities. By systematically modifying the chemical structure, researchers can identify key features responsible for potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Design and Synthesis of Analogues for SAR Elucidation

The design and synthesis of analogues are fundamental to SAR studies. nih.gov For piperidine-4-carboxamide derivatives, synthetic strategies often involve modifying the substituents on the piperidine nitrogen and the carboxamide group. nih.govresearchgate.netresearchgate.net For example, in the context of antimicrobial activity, different alkyl and aryl groups have been introduced to explore their impact on efficacy against various bacterial and fungal strains. researchgate.netbiointerfaceresearch.com

In the development of neurotropic alphavirus replication inhibitors, bioisosteric replacement of a thieno[3,2-b]pyrrole core with an indole (B1671886) core was performed to improve metabolic stability. nih.gov Furthermore, the introduction of chiral centers and the synthesis of individual enantiomers revealed striking enantiospecific activity, suggesting a specific interaction with a chiral macromolecular target. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity and Potency

The this compound scaffold is a versatile template in medicinal chemistry, where modifications to its structure have led to the development of compounds with a wide range of biological activities and potencies. The piperidine ring and its carboxamide group serve as key anchoring points for various substituents, allowing for the fine-tuning of pharmacological properties. Research has demonstrated that strategic alterations to this core structure can significantly influence a molecule's ability to interact with biological targets, leading to potent agents for various therapeutic areas.

One of the most significant applications has been in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which are used as anti-HIV-1 agents. nih.gov Based on a 'Y-shaped' pharmacophore model, a series of novel piperidine-4-carboxamide derivatives were designed and synthesized. nih.gov In these studies, specific modifications led to compounds with inhibitory activity equivalent to the approved drug Maraviroc. For instance, compounds designated 16g and 16i showed potent CCR5 inhibition with IC₅₀ values of 25.73 nM and 25.53 nM, respectively, comparable to Maraviroc's IC₅₀ of 25.43 nM. nih.gov These compounds also displayed significant antiviral activity in HIV-1 single-cycle assays. nih.gov

Further research into piperidine-4-carboxamide derivatives has explored their potential as analgesics, dopamine reuptake inhibitors, and antibacterial agents. researchgate.net A study involving the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide revealed that these modifications could induce significant analgesic effects in mice. researchgate.net The structure of the synthesized analogues was confirmed using techniques such as IR and ¹H NMR. researchgate.net

The versatility of the piperidine scaffold is also evident in the development of kinase inhibitors. By substituting the piperidine moiety of piperine (B192125) (an alkaloid from black pepper) with other pharmacophoric groups, researchers have enhanced potency and activity against cancer cell lines. nih.gov For example, certain piperine-carboximidamide hybrids have been shown to inhibit cyclin-dependent kinase 2 (CDK2) with IC₅₀ values in the nanomolar range, demonstrating potency greater than reference compounds. nih.gov

The table below summarizes key findings on how specific substituent modifications on the piperidine-4-carboxamide core affect biological activity.

Core StructureModification/DerivativeBiological Target/ActivityKey Findings (Potency)Source
Piperidine-4-carboxamideComplex 'Y-shaped' substituentsCCR5 Antagonist (Anti-HIV-1)Compound 16g : IC₅₀ = 25.73 nM Compound 16i : IC₅₀ = 25.53 nM nih.gov
Piperidine-4-carboxamideSulfonamide and amide derivativesAnalgesic ActivitySynthesized derivatives showed significant pain relief in mice. researchgate.net
Piperidine-4-carboxamideSulfonamide and amide derivativesAntibacterial ActivitySome compounds showed comparable or better activity than the parent compound against Gram-positive and Gram-negative bacteria. researchgate.net
Piperine-carboximidamide HybridVarious aryl and heteroaryl substitutionsCDK2 Inhibition (Antiproliferative)Compound VIk : IC₅₀ = 12 nM (1.5-fold more potent than reference). nih.gov

Emerging Applications of this compound in Material Science

Beyond its well-established role in pharmaceutical research, the piperidine carboxamide structural motif is finding new applications in the field of material science. Its unique chemical properties are being leveraged to create advanced materials, particularly "smart" polymers that respond to environmental stimuli.

The core piperidine carboxamide structure has been instrumental in the development of novel temperature-responsive polymers. nih.gov These materials exhibit either an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble (or vice versa) in a solvent as the temperature changes. researchgate.net

Specifically, polymers synthesized from monomers like N-acryloyl-isonipecotamide (a piperidine-4-carboxamide derivative) have demonstrated this intelligent behavior. nih.govacs.org The UCST phenomenon in these polymers is driven by the formation and cleavage of inter- and intramolecular hydrogen bonds between the carboxamide groups on the piperidine rings. nih.govacs.org Below the UCST, hydrogen bonds cause the polymer chains to aggregate and precipitate out of the solution, while heating above the UCST breaks these bonds, allowing the polymer to become hydrated and dissolve. acs.org The precise position of the carboxamide group on the piperidine ring is a critical factor in determining whether a polymer will exhibit UCST or LCST behavior, offering a pathway to design materials with desired cloud point temperatures. nih.gov One such application for these novel polymers is as kinetic hydrate inhibitors (KHIs) to prevent the formation of gas hydrates in pipelines. acs.org

The primary polymeric application of piperidine carboxamide derivatives is their use as functional monomers to create novel polymers with specific properties. nih.gov For example, poly(N-acryloyl-isonipecotamide) is synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique. nih.gov In this context, the piperidine carboxamide derivative is not the initiator of the polymerization but rather the monomer unit that is repeatedly linked together to form the polymer backbone. The resulting polymer has piperidine carboxamide moieties as pendant side chains, which impart the temperature-responsive properties to the final material. nih.govacs.org While piperidine and its derivatives are versatile in many areas of chemistry, current research highlights their role in material science as components of monomers rather than as polymerization initiators themselves. ijnrd.org

Advanced Methodological Considerations in N,n Dimethylpiperidine 4 Carboxamide Research

Development of Stability-Indicating Methods for N,N-Dimethylpiperidine-4-carboxamide and Related Compounds

The development of stability-indicating analytical methods is a critical aspect of pharmaceutical research, ensuring that a drug substance can be accurately quantified in the presence of its degradation products. nih.gov Such methods are designed to be specific, allowing for the separation of the intact compound from any impurities or degradants that may form under various environmental conditions. humanjournals.com This is typically achieved through forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, such as hydrolysis, oxidation, photolysis, and thermal stress. nih.gov The objective is to generate potential degradation products and establish the degradation pathways of the molecule. humanjournals.com

For this compound and related structures, a stability-indicating method would likely be based on High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for the identification of unknown degradants. lgcstandards.comacgpubs.org The development process involves subjecting the compound to a range of stress conditions to induce degradation, typically aiming for 5-20% degradation of the active substance. nih.gov

A case study involving the related compound Lasmiditan, which utilizes an N-alkoxy-N,1-dimethylpiperidine-4-carboxamide intermediate in its synthesis, illustrates this process. scispace.com In that research, the drug was subjected to acid, base, oxidative, thermal, and photolytic stress. acgpubs.org The study found the compound was particularly labile under acidic, basic, and UV light conditions. acgpubs.org A successful stability-indicating HPLC method was developed using an Inertsil ODS-3 column with a mobile phase optimized to resolve the parent drug from all its degradation products and process-related impurities. acgpubs.org Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. acgpubs.org

Below is a representative table outlining typical conditions for a forced degradation study applicable to a compound like this compound.

Stress ConditionReagent/Condition DetailsPurpose
Acid Hydrolysis0.1N to 1N HCl, refluxed for several hoursTo identify degradation products formed in acidic environments.
Base Hydrolysis0.1N to 1N NaOH, refluxed for several hoursTo identify degradation products formed in alkaline environments.
Oxidation3% to 30% H₂O₂, at room temperatureTo investigate susceptibility to oxidative degradation. humanjournals.com
Thermal Degradation60-80°C in a solid state or solutionTo assess the impact of high temperatures on stability. humanjournals.com
Photolytic DegradationExposure to UV and fluorescent light (e.g., ICH option 1 or 2)To determine stability upon exposure to light. nih.gov

Impurity Profiling, Identification, and Quantification in this compound Synthesis

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical substance. lgcstandards.com These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final compound. lgcstandards.comresearchgate.net Controlling impurities is essential as even minute quantities can affect the safety and efficacy of a drug. lgcstandards.com

In the synthesis of this compound, impurities can be introduced at multiple stages. The synthesis typically involves the amidation of a piperidine-4-carboxylic acid derivative. Potential impurities could include unreacted starting materials, residual solvents, and by-products from incomplete reactions or side reactions. nih.gov

For instance, in the synthesis of the related drug Lasmiditan, several process-related impurities stemming from the N-methoxy-N,1-dimethylpiperidine-4-carboxamide intermediate have been identified. scispace.com These include unreacted starting materials like 2,4,6-trifluorobenzoic acid and by-products formed from side reactions between intermediates. scispace.com The identification and characterization of these impurities are typically accomplished using hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. lgcstandards.com

Once identified, these impurities can be synthesized independently to serve as reference standards. lgcstandards.com This allows for the development of validated analytical methods, usually HPLC-based, for their routine quantification in batches of the final product. acgpubs.org The limits for these impurities are set according to regulatory guidelines, which are based on toxicological data and the maximum daily dose of the drug. lgcstandards.com

The following table details potential impurities that could be encountered in the synthesis of this compound.

Impurity TypePotential SourceTypical Analytical Method for Detection
Starting MaterialIncomplete reaction of piperidine-4-carboxylic acid or its activated form.HPLC-UV, LC-MS
IntermediatesCarry-over of activated esters or other reactive intermediates.LC-MS
By-productsSide reactions, such as dimerization or reaction with residual solvents.LC-MS, GC-MS
ReagentsResidual coupling agents or bases used in the amidation step.GC-MS, HPLC-UV
Degradation ProductsDegradation of the final product during synthesis or storage.HPLC-UV, LC-MS/MS

Mechanistic Studies of Chemical and Biochemical Reactions Involving this compound

Understanding the chemical and biochemical reactivity of this compound is fundamental to predicting its metabolic fate, potential drug-drug interactions, and degradation pathways. The molecule contains several functional groups that can participate in reactions: a tertiary amine within the piperidine (B6355638) ring and a tertiary carboxamide group.

Chemically, the tertiary amide bond is generally stable but can undergo hydrolysis to the corresponding carboxylic acid (N,N-dimethyl-piperidine-4-carboxylic acid) and dimethylamine (B145610) under strong acidic or basic conditions, typically requiring heat. The tertiary amine of the piperidine ring is nucleophilic and can react with electrophiles.

Biochemically, this compound and its analogues can be substrates for various metabolic enzymes. A notable mechanistic study investigated the enzymatic hydroxylation of a closely related analogue, N,N-dimethyl-piperidine-4-carboxylic acid, by the enzyme γ-butyrobetaine hydroxylase (BBOX). researchgate.net BBOX is an oxygenase that typically catalyzes the stereoselective hydroxylation of γ-butyrobetaine to form carnitine. researchgate.net

The study demonstrated that BBOX could accept N,N-dimethyl-piperidine-4-carboxylic acid as a substrate, catalyzing an oxidative desymmetrization reaction. researchgate.net The enzyme stereoselectively hydroxylates the piperidine ring, transforming the achiral starting material into the chiral product, (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid. researchgate.net This reaction highlights a specific biochemical transformation that the piperidine core of this compound could potentially undergo. The mechanism involves the enzyme binding the substrate in a specific orientation that exposes one specific C-H bond to the enzyme's oxidative machinery, resulting in a highly controlled and stereospecific hydroxylation. researchgate.net Such studies are crucial for understanding how the human body might process such compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethylpiperidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves carboxamide formation via coupling reactions. For example, piperidine derivatives are reacted with activated carbonyl agents (e.g., carbonyldiimidazole) in aprotic solvents like dichloromethane or tetrahydrofuran. Post-reaction, purification via column chromatography using hexane/ether (10:1) solvent systems is effective, yielding ~73% product . Optimization includes controlling reaction temperature (0–25°C), using anhydrous MgSO₄ for drying, and adjusting stoichiometry of dimethylamine equivalents.

Q. What spectroscopic techniques are most effective for characterizing N,N-dimethylpiipiperidine-4-carboxamide, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include δ ~2.3–2.7 ppm (piperidine CH₂ groups), δ ~2.9–3.1 ppm (N-methyl protons), and δ ~170 ppm (carboxamide carbonyl carbon). Splitting patterns (e.g., J = 5–7 Hz) confirm piperidine ring conformation .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. For example, a compound with MW 184.24 g/mol would display a peak at m/z 185.24 .

Q. How can researchers assess the purity of synthesized this compound, and what analytical methods are recommended?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥98% is achievable with retention times ~8–10 minutes .
  • Melting Point Analysis : Compare observed melting points (e.g., 154–156°C) to literature values to detect impurities .
  • TLC : Hexane/ethyl acetate (3:1) as eluent; visualize using UV or iodine staining .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be systematically investigated?

  • Methodological Answer : Contradictions often arise from stereochemical variations or assay conditions. Strategies include:

  • X-ray Crystallography : Resolve 3D structures to confirm stereochemistry (e.g., bond angles like α = 90.5° in piperidine derivatives) .
  • Dose-Response Studies : Test activity across multiple concentrations (e.g., 1 nM–100 µM) in receptor-binding assays to identify non-linear effects .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., IC₅₀ values normalized to control ligands) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 3QAK for dopamine D3) to simulate ligand-receptor interactions. Focus on hydrogen bonding with residues like Asp110 .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with experimental IC₅₀ data to predict affinity trends .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in pharmacological studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS/MS. Major metabolites often result from N-demethylation or piperidine ring oxidation .
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in rodent models .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Validation via Complementary Techniques : Confirm NMR-derived torsional angles with X-ray data (e.g., dihedral angles θ = 120° vs. 115° in crystal structures) .
  • Dynamic NMR Studies : Analyze temperature-dependent spectra to detect conformational flexibility that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylpiperidine-4-carboxamide
Reactant of Route 2
N,N-dimethylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.